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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer
both potent and selective biological activity is perpetual. Among these, seven-membered
heterocyclic rings, particularly the azepane scaffold, have garnered significant attention for their
conformational flexibility and ability to present substituents in a distinct three-dimensional
space.[1][2][3] This unique characteristic makes them privileged structures in the design of
therapeutic agents targeting a wide array of biological targets, including those for central
nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3]

(R)-Azepan-3-ol, a specific chiral enantiomer, represents a crucial building block in this
domain. Its defined stereochemistry at the C3 position is paramount, as biological systems are
inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single
enantiomer. This guide provides an in-depth technical overview of (R)-Azepan-3-ol, from its
fundamental properties to its synthesis, characterization, and application, designed for
researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of (R)-Azepan-3-ol is the
foundation for its effective use in synthesis and process development. The key data for this
compound are summarized below.
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Property Value Source(s)
CAS Number 1573085-99-0 [4][5]
Molecular Formula CeH13NO [41[5]
Molecular Weight 115.17 g/mol [41[5]

(3R)-Azepan-3-ol, (3R)-
Synonyms ) [4]
Hexahydro-1H-azepin-3-ol

Purity Typically =98% [5]

. Store at 2-8°C or Room
Storage Conditions [41[6]
Temperature, Inert Atmosphere

Asymmetric Synthesis and Purification

The generation of enantiomerically pure (R)-Azepan-3-ol is a critical challenge that
underscores the principles of modern asymmetric synthesis.[7] Direct synthesis from achiral
precursors requires a robust method for introducing the chiral center with high fidelity. While
multiple strategies exist, a common and effective approach involves the stereoselective ring
expansion of a smaller, readily available chiral precursor, such as a derivative of 2-
azanorbornane.[8] This method leverages the existing stereochemistry of the starting material
to direct the formation of the desired azepane enantiomer.
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Stage 1: Precursor Synthesis

Chiral 2-Azanorbornane
(from Aza-Diels-Alder)

Activation of Hydroxyl
(e.g., Mesylation)

Controlled Conditions
(e.g., Mitsunobu or S_N2 type)

Stage 2: Sterepselective Ring Expansion

Nucleophilic Attack &

Rearrangement

Stage 3: Deprotection & Purification

Removal of N-Protecting Group
(if present)

Flash Chromatography
(Silica, EtOAc/MeOH/NH3)

(R)-Azepan-3-ol
(>98% ee)
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Caption: Workflow for the asymmetric synthesis of (R)-Azepan-3-ol.

Experimental Protocol: Stereoselective Ring Expansion
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 Activation of Precursor: A chiral N-protected 2-azanorbornan-3-yl methanol is dissolved in an
anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N2 or Ar). The
solution is cooled to 0°C. A suitable base (e.g., Triethylamine) is added, followed by the slow
addition of methanesulfonyl chloride (MsCI). The reaction is stirred for 1-2 hours, allowing for
the complete formation of the mesylate intermediate. Causality: The mesyl group is an
excellent leaving group, activating the primary alcohol for the subsequent nucleophilic attack
that initiates the ring expansion.

» Ring Expansion: The reaction mixture containing the activated precursor is subjected to
conditions that promote a stereoselective rearrangement. This often involves a base or
nucleophile that facilitates an intramolecular S_N2-type reaction, leading to the expansion
from a [2.2.1] bicyclic system to a [3.2.1] bicyclic azepane system. The stereocenter of the
starting alcohol dictates the stereochemistry of the resulting product.

o Deprotection: If an N-protecting group (e.g., Boc or Cbz) was used, it is removed under
standard conditions (e.g., TFA for Boc; Hz/Pd-C for Cbz) to yield the free secondary amine.

 Purification: The crude product is purified using flash column chromatography. A polar
stationary phase like silica gel is effective. The mobile phase is typically a gradient system of
a nonpolar solvent (e.g., Hexane) and a polar solvent mixture (e.g., Ethyl Acetate/Methanol
with a small amount of ammonium hydroxide). Causality: The basicity of the azepane
nitrogen can cause tailing on silica gel; the addition of a base like NH4OH to the eluent
neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical
intermediate intended for drug development. A multi-technique approach is essential.[9][10]
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Analysis Technique Expected Results | Key Data Points

- Complex multiplets in the aliphatic region
(~1.5-3.5 ppm) corresponding to the seven CH:
groups of the azepane ring. - A distinct multiplet

1H NMR for the CH-OH proton (~3.8-4.2 ppm). -
Resonances for the N-H and O-H protons,
which are typically broad and may exchange
with D20.

- Six distinct signals for the carbon atoms of the
13C NMR azepane ring. - A signal for the C-OH carbon
atom in the range of ~65-75 ppm.

- [M+H]*: Expected at m/z 116.1070 for the
M Spect try (MS) molecular formula CeH14NO™. High-resolution
ass Spectrometr
P Y mass spectrometry (HRMS) is used to confirm

the elemental composition.

- Using a suitable chiral stationary phase (e.g.,
) Chiralpak® series), a single major peak should
Chiral HPLC o ) ) )
be observed, confirming high enantiomeric

excess (ee > 98%).

- Broad O-H stretching band (~3300-3400
cm~1). - N-H stretching band (often overlapping
with O-H). - C-H stretching bands (~2850-2950

cm~1).

Infrared (IR) Spectroscopy

Application in Drug Discovery

The azepane motif is a cornerstone in the development of a diverse range of pharmaceuticals.
[1][2][3] Its conformational properties allow it to act as a versatile scaffold that can be decorated
with various functional groups to optimize binding interactions with biological targets. (R)-
Azepan-3-ol serves as an ideal starting point for introducing this valuable scaffold into a lead
molecule. The hydroxyl group provides a convenient handle for further chemical modification,
while the secondary amine allows for coupling to other molecular fragments.
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A prime example of the utility of a closely related analog, (R)-Azepan-3-amine, is its role as a
key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.
[11] The chiral azepane moiety is crucial for the drug's potent activity against bacterial DNA
gyrase and topoisomerase IV.[11] Similarly, (R)-Azepan-3-ol can be used to synthesize
analogs where an ether or ester linkage is desired, or it can be oxidized to the corresponding
ketone for further elaboration.

Synthetic Elaboration

Chiral Building Block | anine acylation Coupling to Final Drug Candidate
Reductive Amination 2 Pharmacophore Core — |
(Defined Stereocenter) | Esterification (e.g., Kinase Inhibitor, GPCR Ligand)
\. |
Modification (OH -> OR, etc.)

Click to download full resolution via product page

Caption: Role of (R)-Azepan-3-ol as a key intermediate in drug synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (R)-Azepan-3-ol are essential
to ensure safety and maintain compound integrity.

e Hazard Identification: The compound and its hydrochloride salt are associated with several
hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation),
H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4][6]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical
safety goggles, a lab coat, and nitrile gloves.[12][13] Work should be conducted in a well-
ventilated fume hood.
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» Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Take
precautionary measures against static discharge and keep away from sources of ignition.[12]
[13]

o Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term
stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated
temperatures (2-8°C) is recommended.[4]

Conclusion

(R)-Azepan-3-ol is more than a simple chemical intermediate; it is a strategically important
chiral building block that enables the synthesis of complex and stereochemically defined
molecules for drug discovery. Its unique seven-membered ring structure provides access to a
region of chemical space that is highly relevant for biological activity. A thorough understanding
of its properties, synthesis, and handling is crucial for any research program aiming to leverage
the therapeutic potential of the azepane scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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